molecular formula C10H18O3S B1461748 Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate CAS No. 938063-63-9

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate

Cat. No. B1461748
M. Wt: 218.32 g/mol
InChI Key: OSAXTZWRAGDRFI-UHFFFAOYSA-N
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Description

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate is a colorless to light-yellow liquid . It belongs to the class of fatty acyl thioesters and is used as a reagent in organic synthesis .


Synthesis Analysis

The synthesis of Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate can be achieved from Methyl 3-mercaptopropionate and 2,2-Dimethylbutyryl chloride .


Molecular Structure Analysis

The molecular formula of Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate is C10H18O3S . The InChI code is 1S/C10H18O3S/c1-5-10(2,3)9(12)14-7-6-8(11)13-4/h5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate has a molecular weight of 218.32 . It is a liquid at room temperature . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 280.8±23.0 °C at 760 mmHg, and a flash point of 118.8±10.6 °C .

Scientific Research Applications

Safety Assessment in Fragrance Ingredients

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate has been evaluated in the context of fragrance ingredient safety. It has undergone assessments for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. Studies indicate that it is not expected to be genotoxic, phototoxic, or photoallergenic, and it shows low toxicity levels in other areas as well (Api et al., 2020).

Hyperbranched Poly(β-thioether ester) Synthesis

Research includes the development of hyperbranched aliphatic poly(β-thioether ester)s through enzymatic ring-opening polycondensation, utilizing methyl 3-((2,3-dihydroxypropyl)thio)propanoate among other compounds. These polymers have high molecular weights and exhibit potential for biomedical applications due to their oxidation-responsive properties (Wu & Liu, 2020).

Functional Polysiloxanes for Hydrophilic Applications

Studies have explored the synthesis of functional polysiloxanes using compounds such as 3-((3-(dimethoxy(methyl)silyl)propyl)thio) propanoic acid. These polysiloxanes demonstrate fluorescence properties and have been used for hydrophilic modifications in biomedical fields (Cao et al., 2017).

Synthesis of Insecticidal Candidates

Methyl 3-((3,3,3-trifluoropropyl)thio)propanoate, a compound related to Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate, has been synthesized as a key intermediate for the insecticidal candidate tyclopyrazoflor. The synthesis process involves optimization of the thiol–ene reaction for efficient production (Gray et al., 2019).

Safety And Hazards

The safety information for Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

methyl 3-(2,2-dimethylbutanoylsulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3S/c1-5-10(2,3)9(12)14-7-6-8(11)13-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAXTZWRAGDRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)SCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228003
Record name Methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propanoate
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Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate

CAS RN

938063-63-9
Record name Methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=938063-63-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((2,2-Dimethyl-1-oxobutyl)thio)-propanoic acid methyl ester
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Record name Methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propanoate
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Record name Methyl 3-[(2,2-dimethylbutanoyl)thio]propanoate
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Synthesis routes and methods I

Procedure details

A solution of N,N-diisopropylethylamine (19.9 mL, 120 mmol) and methyl 3-mercaptopropanoate (7.21 60 mmol) in isopropyl acetate (i-PrOAc, 100 mL) was cooled to an internal temperature of 2° C. To this vigorously stirred solution, 2,2-dimethylbutanoyl chloride (8.1 g, 60 mmol) was added dropwise over 10 min. The resulting suspension was stirred at 25° C. for 2 h. The reaction was monitored by checking the disappearance of methyl 3-mercaptopropanoate using thin-layer chromatography (TLC) on silica plates. Spots were stained with iodine (eluent: 5% EtOAc/heptane; Rf of methyl 3-mercaptopropanoate: 0.20). The reaction was quenched by addition of saturated ammonium chloride (100 mL) followed by i-PrOAc (100 mL) and the resultant mixture stirred until all solid dissolved. The phases were separated and the organic phase was washed successively with 1% aqueous hydrochloric acid (100 mL) and then water (2×50 mL). The organic phase was then dried over sodium sulfate, filtered, and concentrated under reduced pressure (45° C. bath, 50 mm Hg) to obtain a crude mixture as a pale yellow liquid. The crude mixture is subjected to column chromatography over silica gel using a heptane to 2% EtOAc:heptane gradient. Fractions comprising the pure product were combined and concentrated to afford 10.5 g (80%) of methyl 3-(2,2-dimethylbutanoylthio)propionate (DMB-S-MMP).
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Synthesis routes and methods II

Procedure details

A solution of N,N-diisopropylethylamine (19.9 mL, 120 mmol) and methyl 3-mercaptopropanoate (7.21 60 mmol) in isopropyl acetate (i-PrOAc, 100 mL) was cooled to an internal temperature of 2° C. (brine ice bath). To this vigorously stirred solution was added 2,2-dimethylbutanoyl chloride (8.1 g, 60 mmol) dropwise over 10 min. The resulting suspension was then stirred at 25° C. for 2 h. The reaction was monitored by checking the disappearance of methyl 3-mercaptopropanoate using thin-layer chromatography (TLC) on silica plates. Spots were stained with iodine (eluent: 5% EtOAc/heptane; Rf of methyl 3-mercaptopropanoate: 0.20). The reaction was then quenched by addition of saturated ammonium chloride (100 mL) followed by i-PrOAc (100 mL) and the resultant mixture was stirred until all solid dissolved. The phases were separated and the organic phase was washed successively with 1% aqueous hydrochloric acid (100 mL) and then water (2×50 mL). The organic phase was then dried over sodium sulfate, filtered, and concentrated under reduced pressure (45° C. bath, 50 mm Hg) to obtain a crude mixture as a pale yellow liquid. The crude mixture was subjected to column chromatography over silica gel using a heptane to 2% EtOAc:heptane gradient. Fractions comprising the pure product were combined and concentrated to afford 10.5 g (80%) of methyl 3-(2,2-dimethylbutanoylthio)propionate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XY Ye, P Devasthale - Bioactive Carboxylic Compound …, 2016 - Wiley Online Library
The discovery and development of carboxylic acid‐based statins has been one of the most successful and exemplary stories in the pharmaceutical industry. This chapter deals with the …
Number of citations: 1 onlinelibrary.wiley.com

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